N-(3-bromophenyl)cyclohexanecarboxamide
Descripción general
Descripción
“N-(3-bromophenyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 452365-99-0. It has a molecular weight of 282.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
. This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(3-bromophenyl)cyclohexanecarboxamide derivatives have been a subject of study in organic chemistry. For instance, derivatives like N-(arylcarbamothioyl)-cyclohexanecarboxamide have been synthesized and characterized using various techniques like IR spectroscopy, 1H-NMR, and X-ray diffraction. These studies reveal the molecular structure and conformation of these compounds, contributing to our understanding of their chemical properties (Özer et al., 2009).
Crystallography and Molecular Conformation
Investigations into the hydrogen bonding patterns and crystal structures of 1-arylcycloalkanecarboxamides, including 1-(2-bromophenyl)-cyclohexanecarboxamide, have been conducted. These studies help in understanding the varying conformations of the cycloalkane rings and their implications in crystal engineering and design (Lemmerer & Michael, 2008).
Pharmacology and Drug Design
In pharmacology, research has been done on compounds like methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, which is structurally related to this compound. These studies focus on determining the structure and preferred conformation responsible for biological activity, like anticonvulsant properties (Edafiogho et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-bromophenyl)cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWRDUYMNRPRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357274 | |
Record name | N-(3-bromophenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452365-99-0 | |
Record name | N-(3-bromophenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.